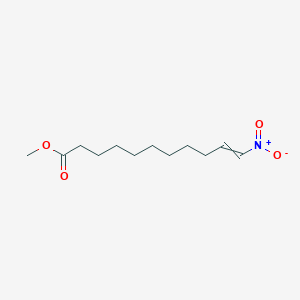

Methyl 11-nitroundec-10-enoate

Description

Methyl 11-nitroundec-10-enoate is a hypothetical nitro-substituted unsaturated fatty acid methyl ester. Nitro groups are electron-withdrawing, which can influence reactivity, polarity, and stability compared to non-nitrated analogs.

Properties

CAS No. |

113482-47-6 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 11-nitroundec-10-enoate |

InChI |

InChI=1S/C12H21NO4/c1-17-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h9,11H,2-8,10H2,1H3 |

InChI Key |

AAIIOBYIWICRGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCC=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-nitroundec-10-enoate can be synthesized through the nitration of methyl undec-10-enoate. The nitration process typically involves the reaction of methyl undec-10-enoate with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Reaction Conditions and Observations

-

Step 4 (Reduction reaction) : A solution of nitroolefin (methyl 11-nitroundec-10-enoate) in ethyl acetate is reacted with 10 wt % palladium on carbon. The reaction mixture is stirred to yield 11-aminoundecanoic acid hydrochloride salt .

Spectral Data

Spectroscopic data for intermediate compounds in the synthesis of 11-aminoundecanoic acid are available .

Data for Methyl 10-oxodecanoate:

| Property | Value |

|---|---|

| IR (KBr) | 1738 cm-1 |

| 1H NMR (300 MHz, CDCl3) | δ 9.77 (t, J = 1.8, 1H), 3.68 (s, 3H), 2.43 (dt, J = 1.8 and 7.3, 2H), 2.31 (t, J = 7.5, 2H), 1.62 (br s, 4H), 1.36-1.26 (m, 8H) |

| 13C NMR (75 MHz, CDCl3) | δ 203.0, 174.3, 51.5, 43.9, 34.0, 29.1, 29.1, 29.0, 24.9, 22.0 |

| HRMS (CI) calcd for C11H21O3 | $$M + H]+ 201.1491 |

| HRMS (CI) found | 201.1492 |

Data for 11-Aminoundecanoic Acid Hydrochloride Salt:

| Property | Value |

|---|---|

| IR (coated on silicon wafer) | 3206-2974 (br), 1726, 1583 cm-1 |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.99 (br s, 1H), 7.84 (br s, 3H), 2.80-2.70 (m, 2H), 2.19 (t, J = 7.4, 2H), 1.58-1.44 (m, 4H), 1.34-1.22 (m, 10H) |

| 13C NMR (100 MHz, DMSO- d6) | δ 174.9, 39.2, 34.1, 29.1, 29.1, 29.0, 28.9, 27.3, 26.3, 24.9 |

| HRMS (CI) calcd for C10H22NO2 | $$ |

| M - Cl]+ 188.1651 | |

| HRMS (CI) found | 188.1647 |

Data for this compound:

| Property | Value |

|---|---|

| IR (coated on silicon wafer) | 1696 cm-1 |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.99 (br s, 2H), 2.19 (t, J = 7.4, 4H), 1.50-1.46 (m, 4H), 1.29-1.22 (m, 10H) |

| 13C NMR (100 MHz, DMSO- d6) | δ 173.8, 33.3, 28.6, 28.6, 28.4, 24.6 |

| HRMS (CI) calcd for C11H21O4 | $$M + H]+ 217.1440 |

| HRMS (CI) found | 217.1443 |

Other Reactions

While the primary documented reaction involving this compound is its role as an intermediate in the synthesis of 11-aminoundecanoic acid, nitro compounds, in general, can undergo various reduction reactions . Iron(III) hydride species can interact with nitro reactants, leading to hydride transfer and the formation of a nitroso intermediate .

Scientific Research Applications

Methyl 11-nitroundec-10-enoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 11-nitroundec-10-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo redox reactions, while the ester group can participate in hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on analogous methyl esters and nitro-containing compounds from the evidence.

Structural and Molecular Comparisons

*Theoretical values derived from structural inference.

Key Observations:

Chain Length and Functional Groups: Methyl undec-10-enoate and ethyl 10-undecenoate share the same unsaturation position (C10) as the target compound but lack the nitro group. The absence of nitro reduces their polarity and reactivity . Methyl hexadec-11-enoate has a longer carbon chain (C16 vs. C11), which increases hydrophobicity and may affect boiling points .

Nitro Group Impact: The nitro group in this compound distinguishes it from other esters. Nitro groups typically increase density, polarity, and susceptibility to reduction reactions (e.g., nitro to amine). This contrasts with non-nitrated esters like methyl undec-10-enoate, which are more stable under reducing conditions .

Aromatic vs. Aliphatic Nitro Compounds: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine contains a nitro group on an aromatic ring, enabling conjugation and resonance stabilization. In contrast, the aliphatic nitro group in this compound may exhibit different electronic and steric effects .

Physicochemical Properties (Inferred)

- Solubility: Nitro groups enhance polarity, likely making this compound more soluble in polar solvents (e.g., acetone) compared to methyl undec-10-enoate, which is more lipophilic .

- Stability: Aliphatic nitro compounds can be thermally unstable; the proximity of the nitro group to the double bond in this compound may increase susceptibility to decomposition or isomerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.